1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI)

Description

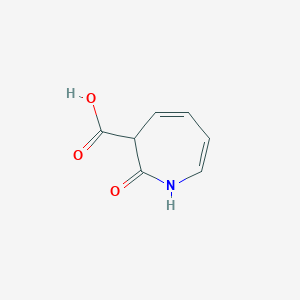

1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) is a heterocyclic compound featuring a seven-membered azepine ring fused with a carboxylic acid group and a ketone substituent. While direct data on this compound are sparse in the provided evidence, its structural features suggest relevance in medicinal chemistry and organic synthesis.

Properties

IUPAC Name |

2-oxo-1,3-dihydroazepine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-6-5(7(10)11)3-1-2-4-8-6/h1-5H,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPBQMXBUEVTMJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(C(=O)NC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohexanone with phenylhydrazine hydrochloride using methanesulfonic acid under reflux conditions in methanol, which yields the corresponding tricyclic indole. This intermediate can then undergo further reactions to form the desired azepinoindole .

Industrial Production Methods: Industrial production methods for 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of more cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions: 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives.

Reduction: Reduction reactions can yield various reduced forms of the compound.

Substitution: The compound can undergo substitution reactions, where different functional groups are introduced.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Substitution reactions often involve reagents like halogens or alkylating agents under specific conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

Scientific Research Applications

1H-Azepine-3-carboxylic acid has been investigated for several applications in scientific research:

Medicinal Chemistry

The compound is noted for its potential therapeutic effects, particularly as a central nervous system depressant. Research indicates that derivatives of this compound exhibit significant pharmacological activities, making them candidates for drug development targeting conditions like anxiety and insomnia .

Antimicrobial Activity

Studies have shown that certain derivatives possess antimicrobial properties. For instance, modifications to the azepine structure can enhance activity against specific bacterial strains, suggesting potential use in developing new antibiotics .

Intermediates in Synthesis

Due to its functional groups, 1H-Azepine-3-carboxylic acid serves as an important intermediate in synthesizing more complex compounds. It can be utilized to create various benzodiazepine derivatives that have been widely studied for their anxiolytic and sedative effects .

Case Studies

Several case studies highlight the applications of 1H-Azepine-3-carboxylic acid:

Mechanism of Action

The mechanism of action of 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related heterocyclic carboxylic acids or derivatives, focusing on molecular features, physicochemical properties, and functional roles.

Structural and Molecular Comparisons

Note: Molecular formula and weight for 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) are inferred based on structural analogs due to lack of direct data.

Key Observations:

- Ring Size and Flexibility : The seven-membered azepine ring likely exhibits greater conformational flexibility compared to five-membered imidazoles (e.g., ) or bicyclic pyrrolizines (e.g., ). This could influence binding affinity in biological systems.

- Substituent Effects : The ketone group at position 2 and carboxylic acid at position 3 are common across several analogs. However, substituents like chlorocarbonyl () or ester groups () modulate reactivity and solubility.

- Molecular Weight : The target compound’s inferred molecular weight (~169 g/mol) places it in a similar range to pyrrolizine derivatives (e.g., ), suggesting comparable bioavailability.

Physicochemical and Functional Properties

While specific data for 1H-Azepine-3-carboxylicacid,2,3-dihydro-2-oxo-(9CI) are unavailable, trends from analogs provide insights:

Note: LogP values are estimated based on functional groups.

Functional Roles:

- Pharmacological Potential: Benzimidazole derivatives () are known for antimicrobial activity, while imidazole chlorocarbonyl analogs () may serve as intermediates in drug synthesis. The azepine derivative’s larger ring could enhance binding to flexible enzyme pockets.

- Synthetic Utility : Compounds like the pyrrolizine derivative () are used in peptide synthesis, suggesting similar applications for the azepine analog if functionalized appropriately.

Biological Activity

1H-Azepine-3-carboxylic acid, 2,3-dihydro-2-oxo (9CI) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a fused azepine ring system, which contributes to its unique biological properties. The structural formula can be represented as follows:

1. Anti-inflammatory and Analgesic Properties

Recent studies have highlighted the anti-inflammatory and analgesic properties of azepine derivatives. A series of hybrid molecules incorporating azepine structures demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. For instance, certain derivatives exhibited anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and ketorolac .

Table 1: Comparison of Analgesic Activity

| Compound | Inhibition (%) | Reference Drug |

|---|---|---|

| 7b | 95.5 | Ketorolac (85.9) |

| 7d | Significant | Diclofenac |

These findings suggest that modifications to the azepine structure can enhance its efficacy as an analgesic agent.

2. Antitumor Activity

The compound has also been investigated for its antitumor properties. In vitro studies indicated that azepine derivatives could inhibit cell proliferation in various cancer cell lines, including lung cancer (A549 cells). The mechanism involves inducing apoptosis via the inhibition of poly(ADP-ribose) polymerase (PARP), a key enzyme involved in DNA repair processes .

Table 2: Antitumor Activity of Azepine Derivatives

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| 11b | 1.95 | PARP-1 Inhibition |

| Rucaparib | 23.88 | PARP-1 Inhibition |

The selectivity index (SI) for compound 11b was significantly favorable, indicating a lower toxicity profile compared to rucaparib .

The biological activity of 1H-Azepine-3-carboxylic acid is primarily attributed to its ability to modulate key biochemical pathways involved in inflammation and cancer progression. The dual inhibition of COX enzymes and PARP suggests a multifaceted approach to therapeutic efficacy.

In Silico Studies

In silico evaluations using tools like SwissADME have predicted favorable pharmacokinetic properties for azepine derivatives, including high gastrointestinal absorption and the ability to cross the blood-brain barrier . These findings support the potential for oral bioavailability and central nervous system activity.

Case Studies

Several case studies have documented the application of azepine derivatives in preclinical models:

- Analgesic Efficacy : In a carrageenan-induced paw edema model, compounds containing the azepine scaffold showed significant reduction in inflammation compared to controls.

- Cancer Models : Azepine derivatives were tested in xenograft models, demonstrating tumor growth inhibition and improved survival rates in treated groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.